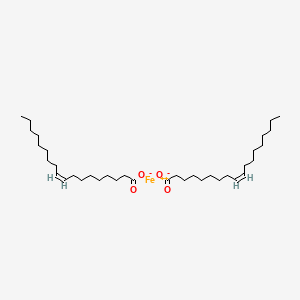

Ferrous oleate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15114-27-9 |

|---|---|

Molecular Formula |

C36H66FeO4 |

Molecular Weight |

618.8 g/mol |

IUPAC Name |

iron(2+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

DTVKDCLRVWKMKA-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Fe+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Ferrous Oleate Precursors

Solution-Phase Synthesis Routes

Solution-phase methods involve the reaction of iron salts and oleic acid or its salt in a solvent system. These are widely employed due to their versatility and the ability to control reaction conditions with relative ease.

Ion-Exchange Reactions: Iron(III) Chloride and Sodium Oleate (B1233923) Systems

A prevalent method for synthesizing iron oleate precursors is through an ion-exchange reaction between an iron salt, typically iron(III) chloride (FeCl₃), and sodium oleate. rsc.orguenr.edu.ghnih.gov This reaction is generally carried out in a mixed solvent system.

In a typical procedure, iron(III) chloride hexahydrate and sodium oleate are dissolved in a multiphasic solvent system composed of ethanol (B145695), water, and a non-polar organic solvent like hexane (B92381) or heptane. uenr.edu.ghnih.gov The mixture is heated, often to around 70°C, and stirred for several hours to facilitate the reaction. uenr.edu.ghnih.gov During this process, the iron oleate complex forms and preferentially partitions into the non-polar organic phase, while the sodium chloride byproduct remains in the aqueous/ethanolic phase. rsc.orguenr.edu.gh The organic layer, containing the desired iron oleate, is then separated and washed multiple times with water to remove impurities. uenr.edu.ghnih.gov Finally, the solvent is evaporated to yield the iron oleate precursor, which is often a waxy or viscous solid at room temperature. nih.gov

The stoichiometry of the reactants is a critical parameter. A common molar ratio of sodium oleate to iron(III) chloride is 3:1. google.com Variations in this ratio can impact the composition of the resulting complex.

An alternative approach within the ion-exchange framework involves using methanol (B129727) as the primary solvent. In one optimized procedure, iron(III) chloride hexahydrate and sodium oleate are mixed in methanol and heated in a sealed pressure vessel to 70°C for 4 hours. acs.org After cooling, the resulting product is washed with deionized water and homogenized to yield an air-stable powder. acs.org This method can also be adapted for mixed-valence precursors by including iron(II) chloride in the initial reaction mixture. acs.org

The table below summarizes typical reaction conditions for the ion-exchange synthesis of iron oleate precursors.

| Iron Salt(s) | Oleate Source | Solvent System | Temperature (°C) | Time (h) | Resulting Precursor Phase |

| Iron(III) chloride hexahydrate | Sodium oleate | Ethanol, Water, Hexane | 70 | 4 | Waxy Solid |

| Iron(III) chloride hexahydrate | Sodium oleate | Methanol | 70 | 4 | Air-stable Powder |

| Iron(III) chloride hexahydrate, Iron(II) chloride | Sodium oleate | Methanol | 70 | 4 | Waxy Solid (Mixed Valence) |

| Iron(III) chloride hexahydrate | Sodium oleate, Oleic acid | Ethanol, Water, Hexane | 60 | 3 | Waxy Solid |

This table presents a summary of various reported synthesis conditions and is not an exhaustive list.

Direct Coordination Approaches

Direct coordination synthesis offers a more straightforward route to iron oleate precursors by eliminating the need for sodium oleate. In this method, an iron salt is reacted directly with oleic acid at elevated temperatures. jkcs.or.kr

One such method involves mixing an iron salt, for example, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), with a variable amount of oleic acid. jkcs.or.krjkcs.or.kr The mixture is heated in a three-neck flask, typically to around 110-120°C. jkcs.or.krjkcs.or.kr This heating step serves to drive the coordination reaction and to remove physically adsorbed water and volatile byproducts like nitric acid. jkcs.or.kr During this process, the color of the solution typically changes from yellow to reddish-brown, indicating the formation of the iron oleate complex. jkcs.or.kr After the reaction, the mixture is cooled to room temperature. This approach allows for control over the stoichiometric composition of the precursor by adjusting the initial molar ratio of the iron salt to oleic acid. jkcs.or.kr

The direct synthesis of an iron oleate precursor has also been reported starting from iron powder and oleic acid. balikesir.edu.tr In this procedure, iron powder is mixed with oleic acid in hexane and heated to 200°C for several hours. balikesir.edu.tr After the reaction, any unreacted iron powder is removed magnetically, and the hexane is evaporated to yield the iron oleate complex. balikesir.edu.tr

Biphasic Synthesis Techniques

Biphasic synthesis is a common technique used in the ion-exchange synthesis of iron oleate, as described in section 2.1.1. This method relies on the use of two immiscible liquid phases: a polar phase (often a mixture of water and a low-order alcohol like ethanol) and a non-polar phase (such as hexane or heptane). rsc.orgnih.gov

The reactants, iron chloride and sodium oleate, are introduced into this two-phase system. uenr.edu.ghnih.gov The reaction occurs at the interface of the two liquids or within the polar phase. The resulting iron oleate complex, being a metal soap with long hydrocarbon chains, is hydrophobic and thus preferentially dissolves in the non-polar organic solvent. rsc.org Conversely, the inorganic byproduct, sodium chloride, is insoluble in the non-polar solvent and remains in the polar aqueous/alcoholic phase. rsc.org

This partitioning behavior facilitates the separation and purification of the iron oleate precursor. After the reaction is complete, the two layers are separated using a separatory funnel. uenr.edu.ghnih.gov The organic layer containing the iron oleate is typically washed several times with water to remove any remaining impurities before the solvent is removed by evaporation. uenr.edu.ghnih.gov This technique is effective for producing a relatively pure iron oleate complex, although it can be a multi-step and time-consuming process. rsc.org

Solventless and Melt-Method Syntheses

Solventless and melt-method syntheses represent an alternative approach to preparing iron oleate precursors, aiming to reduce solvent waste and simplify the reaction setup. These methods involve the direct thermal decomposition of precursors or the reaction of starting materials in the absence of a traditional solvent.

One approach involves the thermal decomposition of a pre-synthesized metal-oleate complex in a reactor without any high-boiling point organic solvents; this is often referred to as a "melt method". uenr.edu.gh This technique is considered effective, inexpensive, and can produce high-quality crystalline structures. uenr.edu.gh

A specific solventless method for synthesizing magnetic nanoparticles has been demonstrated at room temperature, which can be adapted for the precursor synthesis concept. This involves grinding solid inorganic iron salts (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O) with an oleic acid–oleylamine (B85491) adduct using a mortar and pestle. caltech.edu During the grinding process, the mixture liquefies, and its color changes, indicating a reaction. caltech.edu This method avoids the need for heating and solvents, offering a more environmentally friendly route. caltech.edu

Another solventless approach involves the thermal decomposition of a prepared iron-oleate complex under reduced pressure. researchgate.net For instance, an Fe(II)-oleate complex, prepared from the reaction of iron chloride and sodium oleate in water, can be thermally decomposed at around 300°C under vacuum without any solvent. researchgate.net This solventless thermal decomposition method has been shown to be effective for producing nanoparticles directly, implying the formation of the active precursor in situ.

Influence of Reaction Parameters on Precursor Formation

The properties of the iron oleate precursor are highly sensitive to the conditions under which it is synthesized. Careful control of reaction parameters is crucial for obtaining a precursor with the desired structure and reactivity for subsequent nanoparticle synthesis.

Temperature Regimes

The reaction temperature plays a significant role in the synthesis of iron oleate precursors, influencing reaction kinetics, product formation, and the removal of byproducts and water.

In the common ion-exchange synthesis using iron(III) chloride and sodium oleate in a solvent mixture, the reaction is often conducted at an elevated temperature, typically around 60-70°C. uenr.edu.ghnih.govacs.org This temperature is sufficient to promote the reaction and ensure the dissolution of reactants while being below the boiling point of the common solvents used. For instance, procedures specify heating to 70°C for 4 hours to ensure the completion of the reaction. uenr.edu.ghacs.org In some patent literature, a range of 35°C to 65°C is suggested for the dissolution and reaction steps. google.com

In direct coordination approaches, where an iron salt is reacted with oleic acid, higher temperatures are often employed. For example, heating to 110°C is used to facilitate the reaction between iron(III) nitrate and oleic acid and to drive off water and byproducts. jkcs.or.kr Some methods even utilize temperatures as high as 200°C for the direct reaction of iron powder with oleic acid. balikesir.edu.tr

The thermal treatment of the synthesized iron oleate complex is also a critical step. Drying the precursor at elevated temperatures, such as 70°C in a vacuum oven, can remove residual water and volatile impurities. iu.edu This drying process can lead to a more thermally stable iron oleate complex. iu.edu The temperature at which the precursor is treated can influence its final structure and thermal decomposition behavior, which in turn affects the nucleation and growth of iron oxide nanoparticles. iu.edu For example, the dissociation of the first oleate group from the iron oleate complex upon heating has been observed to start at approximately 200°C. acs.org The subsequent decomposition to form iron oxide nuclei typically occurs at temperatures above 250°C. nih.gov

The table below highlights the impact of different temperature regimes on various aspects of iron oleate precursor synthesis.

| Temperature Range (°C) | Synthesis Step/Method | Observed Effect |

| 35 - 75 | Ion-Exchange Reaction | Promotes dissolution of reactants and formation of the iron oleate complex. google.com |

| 60 - 70 | Ion-Exchange Reaction | Commonly used reaction temperature to ensure complete reaction. uenr.edu.ghnih.gov |

| 70 | Post-synthesis Drying | Removal of crystal hydrate (B1144303) water, leading to a more thermally stable complex. iu.edu |

| 110 - 120 | Direct Coordination | Facilitates reaction and removal of water and byproducts. jkcs.or.kr |

| ~200 | Thermal Decomposition | Onset of the dissociation of the first oleate group from the complex. acs.org |

| >250 | Thermal Decomposition | Nucleation of iron oxide nanoparticles from the precursor. nih.gov |

This table provides a generalized overview of the influence of temperature on precursor synthesis and decomposition.

Solvent System Effects

The solvent system employed during the synthesis of iron oleate precursors plays a fundamental role in the reaction kinetics, precursor purity, and final structure. Different solvents and solvent mixtures are utilized to facilitate the reaction between the iron salt and the oleate source, and to effectively separate the desired product.

Commonly, a biphasic system containing water, a low-order alcohol like ethanol, and a non-polar solvent like hexane is used. acs.orgnih.govucl.ac.ukbalikesir.edu.tr In this setup, the salt metathesis reaction occurs, where an iron salt (e.g., iron(III) chloride) reacts with an oleate salt (e.g., sodium oleate). ucl.ac.uk The resulting iron oleate complex is soluble in the non-polar phase (hexane), while the salt byproduct (e.g., sodium chloride) remains in the aqueous/alcohol phase. acs.orgucl.ac.uk This allows for separation of the iron oleate precursor by partitioning it into the hexane layer, which is then washed and dried. acs.orgnih.gov

The use of single organic solvents has also been explored to simplify the synthesis and improve precursor consistency. Methanol, for instance, has been successfully used as the reaction solvent to produce a well-defined iron oleate precursor as a stable, fine powder. acs.orgnih.gov This approach avoids the complexities of a biphasic system and the incorporation of residual oleic acid often seen in those methods. acs.org

High-boiling point, non-coordinating solvents such as 1-octadecene (B91540) are not typically used for the initial precursor synthesis but are crucial for the subsequent thermal decomposition step where the precursor is converted into iron oxide nanoparticles. nih.govrsc.orgresearchgate.net The iron oleate precursor is often dissolved in 1-octadecene to form a stock solution, which facilitates its handling and injection during nanoparticle synthesis. acs.orgescholarship.org The coordinating or non-coordinating nature of the solvent used in the decomposition step (e.g., trioctylamine (B72094) vs. octadecene) has a significant impact on the final morphology of the nanoparticles. nih.govresearchgate.net

| Solvent/System | Role in Synthesis | Key Findings/Observations | References |

|---|---|---|---|

| Hexane / Ethanol / Water | Biphasic reaction and extraction medium | Facilitates salt metathesis and separation of iron oleate from byproducts. The precursor is isolated in the hexane phase. | acs.orgnih.govucl.ac.ukbalikesir.edu.tr |

| Methanol | Homogeneous reaction medium | Allows for the synthesis of a more simplified, air-stable iron oleate powder with consistent stoichiometry. | acs.orgnih.gov |

| 1-Octadecene | Solvent for thermal decomposition | High-boiling point solvent used to dissolve the precursor for nanoparticle formation. It is considered a non-coordinating solvent. | nih.govrsc.orgresearchgate.netescholarship.org |

Molar Ratio Control

The stoichiometry of the reactants, specifically the molar ratio between the iron source and oleic acid (or its salt), is a critical parameter that directly influences the composition of the iron oleate precursor and the properties of the resulting nanoparticles.

The Fe/Oleic Acid ratio is a key handle for tuning the outcome of the synthesis. researchgate.netjkcs.or.kr Research has shown that by systematically varying the molar ratio of iron(III) to oleic acid (from 1:1 to 1:5), the size of the iron oxide nanocrystals produced via thermal decomposition can be controlled. jkcs.or.krjkcs.or.kr For instance, increasing the ratio from 1:1 to 1:4 led to an increase in the average nanoparticle diameter from 8.4 nm to 15.0 nm. jkcs.or.krjkcs.or.kr However, an excess of oleic acid can also lead to a broadening of the particle size distribution. nih.gov An ideal ratio of oleic acid to iron is often cited as being between 3 and 4 for achieving uniform nanoparticles. nih.gov The molar ratio also affects the thermal properties and the coordination environment of the iron-oleate complex itself. researchgate.netjkcs.or.kr

The Fe(II)/Fe(III) molar ratio is particularly important when the target is a specific phase of iron oxide, such as magnetite (Fe₃O₄). Magnetite contains both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, and achieving the correct stoichiometry requires a precise starting ratio of the two oxidation states. ajol.info For stoichiometric magnetite, the theoretical Fe(II)/Fe(III) ratio is 0.5. ajol.info In co-precipitation methods, maintaining a specific Fe(II) to Fe(III) ratio (often 1:2) is vital to prevent the formation of other iron oxide phases. ajol.infobohrium.com While many iron oleate syntheses start from a single iron(III) precursor, some methods employ a mixture of iron(II) and iron(III) chlorides to control the oxidation state in the final material. google.com

| Molar Ratio | Effect on Synthesis | Example Findings | References |

|---|---|---|---|

| Fe/Oleic Acid | Controls precursor composition and subsequent nanoparticle size. | Increasing the Fe(III)/Oleic Acid ratio from 1:1 to 1:4 increased nanoparticle diameter from 8.4 nm to 15.0 nm. | jkcs.or.krjkcs.or.kr |

| Fe(II)/Fe(III) | Determines the phase and stoichiometry of the final iron oxide product (e.g., magnetite). | A stoichiometric ratio of 0.5 is required for magnetite. Co-precipitation syntheses often use a 1:2 ratio. | ajol.infobohrium.com |

Challenges in Precursor Reproducibility and Stoichiometry

Despite its widespread use, the synthesis of iron oleate precursors is plagued by significant challenges related to reproducibility and stoichiometric control. acs.orgrsc.orgnih.govacs.org These issues stem from the complex and mutable nature of the "iron oleate" product itself.

A primary challenge is that the term "iron oleate" rarely refers to a precise molecular formula. escholarship.orgresearchgate.net Instead, it often describes a mixture of complexes whose ligation, nuclearity, and oxidation state are highly sensitive to subtle variations in synthesis, workup, and storage conditions. acs.orgescholarship.orgresearchgate.net This inherent variability presents a major obstacle to achieving sample-to-sample consistency, which in turn affects the predictable and scalable synthesis of nanoparticles. escholarship.org

The precursor's composition is often ill-defined due to its strong tendency to retain impurities. researchgate.net These can include residual water, unreacted sodium oleate, byproducts like sodium chloride, and, most notably, free oleic acid. acs.orgucl.ac.ukresearchgate.net The viscous, waxy nature of the precursor makes it difficult to fully purify. acs.orgucl.ac.uk This compositional uncertainty is compounded when syntheses are based on an assumed formula, such as Fe(oleate)₃ or Fe₃O(oleate)₆, which may not accurately reflect the true metal-to-ligand ratio in the prepared material. acs.orgescholarship.org

These reproducibility issues have driven research into developing new, well-defined iron oleate precursors with stable and consistent stoichiometry. acs.orgescholarship.orgnih.govacs.org By creating precursors that can be isolated in large quantities with a known and reliable composition, researchers aim to overcome the unpredictability that has long been a challenge in this field, paving the way for more controlled and reproducible manufacturing of iron oxide nanoparticles. acs.orgescholarship.org

Structural Elucidation and Physico Chemical Characterization of Ferrous Oleate Precursors

Spectroscopic Analysis (e.g., FTIR, UV-Vis)

Spectroscopic techniques are fundamental in confirming the formation of the iron oleate (B1233923) complex and understanding the coordination between the iron center and the oleate ligands.

Fourier-transform infrared (FTIR) spectroscopy is particularly informative. The formation of the iron oleate complex is confirmed by the appearance of characteristic absorption bands and the shifting of others when compared to free oleic acid. In a typical FTIR spectrum of an iron oleate complex, the prominent C=O stretching vibration of the carboxylic acid group in free oleic acid (around 1710 cm⁻¹) disappears. acs.org In its place, new peaks emerge which correspond to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the iron ion.

These vibrations are sensitive to the coordination mode between the metal and the carboxylate group (e.g., ionic, unidentate, bidentate, or bridging). jkcs.or.kr For instance, peaks appearing at approximately 1553 cm⁻¹ and 1436 cm⁻¹ are assigned to the asymmetrical and symmetrical vibrations of the carboxylate group, respectively, indicating the formation of the metal carboxylate bond. jkcs.or.kr The separation between these asymmetric (νₐ) and symmetric (νₛ) stretching frequencies provides insight into the nature of the metal-ligand bond. jkcs.or.kr Additional peaks corresponding to the symmetric stretching vibrations of methyl and methylene (B1212753) C-H bonds from the oleate's hydrocarbon tail are typically observed around 2932 cm⁻¹ and 2853 cm⁻¹. preprints.org

UV-visible (UV-Vis) spectroscopy is also employed to monitor the reaction. The formation of the iron oleate complex from iron salts results in a distinct color change; for example, the reaction mixture may turn from a rusty brown to a clear tea-colored solution around 200°C, indicating changes in the electronic environment of the iron center as it complexes with the oleate ligands. nih.gov

Vibrational spectroscopy is critical for identifying the key functional groups involved in the complex. The coordination of the oleate ligand to the iron ion is primarily identified through the vibrations of the carboxylate headgroup.

The key vibrational bands for identifying the formation of ferrous or ferric oleate are:

Carboxylate Asymmetric Stretch (νₐ(COO⁻)) : This peak is typically found in the range of 1520-1590 cm⁻¹. Specific studies have identified strong peaks at 1588 cm⁻¹, 1553 cm⁻¹, and 1523 cm⁻¹ in non-hydrated iron(III) oleate complexes. jkcs.or.kr

Carboxylate Symmetric Stretch (νₛ(COO⁻)) : This corresponding symmetric stretch appears at a lower wavenumber, often around 1425-1463 cm⁻¹. researchgate.net Peaks have been noted at 1434 cm⁻¹ and 1447 cm⁻¹. jkcs.or.krresearchgate.net

Fe-O Stretch : The direct vibration of the iron-oxygen bond formed between the iron cation and the carboxylate oxygen is expected at lower frequencies, typically below 600 cm⁻¹. While often less discussed in the context of the oleate precursor itself compared to the final oxide nanoparticle, its presence confirms the metal-ligand bond.

The following table summarizes key FTIR absorption bands identified for iron oleate complexes from various research findings.

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| Asymmetric C-H Stretch (Methylene) | ~2932 | preprints.org |

| Symmetric C-H Stretch (Methylene) | ~2853 | preprints.org |

| Asymmetric COO⁻ Stretch (νₐ) | 1523, 1553, 1588 | jkcs.or.kr |

| Symmetric COO⁻ Stretch (νₛ) | 1425, 1434, 1447, 1463 | jkcs.or.krresearchgate.net |

Elemental Composition Analysis

Determining the precise elemental composition of the iron oleate precursor is essential, as stoichiometry can vary based on the synthesis and purification methods. This variability directly impacts the reproducibility of nanoparticle synthesis. Elemental analysis, often coupled with inductively coupled plasma mass spectrometry (ICP-MS) for metal content, is used to determine the empirical formula of the synthesized complex.

Research has shown that the precursor often exists not as a simple ferrous oleate (Fe(oleate)₂) or ferric oleate (Fe(oleate)₃) molecule, but as a more complex, often polynuclear, structure. For example, analysis has identified a common precursor form as a trinuclear iron-oxo cluster with the formula [Fe₃O(oleate)₆]. acs.org Depending on the preparation, this core cluster may be associated with additional oleate anions, free oleic acid, and water or other solvent molecules. acs.org One study, through elemental analysis (EA) and ICP-MS, identified a specific iron(III) oleate complex with the formula [Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O. acs.org

The table below presents data for different iron oleate precursor formulations as determined by elemental analysis.

| Precursor ID | Proposed Formula | Fe (wt%) | C (wt%) | H (wt%) | Source(s) |

| FeOl-1 | [Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O | 6.6 | 70.8 | 11.2 | acs.org |

| FeOl-3 | Fe₃O(oleate)₆·3H₂O | 8.5 | 67.0 | 10.6 | acs.org |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability and decomposition behavior of the this compound precursor. This information is critical for selecting the appropriate synthesis temperature to achieve controlled nucleation and growth of nanoparticles.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition stages. DSC measures the heat flow into or out of a sample during a temperature change, identifying endothermic (heat absorbing) or exothermic (heat releasing) transitions like melting, boiling, or decomposition.

Studies on iron(III) oleate show multiple mass loss events in TGA. nih.gov A typical analysis shows distinct mass losses centered around 194°C, 260°C, and 330°C. nih.gov These are often attributed to the sequential dissociation of the oleate ligands, which have different binding energies to the iron center. nih.gov Another study identified two main decomposition regions: one at ~260°C corresponding to the loss of weakly bound or free oleic acid, and a second at ~357°C indicating the decomposition of the iron oleate complex itself. balikesir.edu.tr

DSC analysis complements TGA by showing the energetic nature of these transitions. Endothermic events are often observed just prior to the mass loss events seen in TGA, corresponding to the energy required to break the ligand bonds and initiate decomposition. nih.gov For an iron(III) oleate complex, endothermic peaks have been observed around 165°C and 240°C, followed by further transitions above 300°C related to the decomposition of residual oleates and particle growth. nih.govjkcs.or.kr

The decomposition of the iron oleate precursor is not a single-step event but a cascade of reactions. The pattern begins with the loss of any residual solvent or weakly bound free oleic acid. This is followed by the sequential dissociation of the oleate ligands from the iron center and the subsequent decomposition of the organic chains. nih.gov The nucleation of the iron oxide core is believed to occur after the initial ligand dissociation, at temperatures typically above 250°C. nih.gov

The thermal stability of the complex is influenced by its specific composition, including the ratio of oleic acid to iron. jkcs.or.kr A higher amount of free oleic acid can alter the decomposition profile. balikesir.edu.tr The ultimate product of the thermal decomposition in an inert atmosphere is typically magnetite (Fe₃O₄) or wüstite (FeO), depending on the conditions, while heating in air can lead to maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃).

The following table summarizes thermal transition data for iron oleate precursors.

| Technique | Transition Temperature (°C) | Observation | Source(s) |

| TGA | ~194, ~260, ~330 | Three distinct mass loss events (ligand dissociation) | nih.gov |

| TGA | ~260 | Decomposition of weakly bound/free oleic acid | balikesir.edu.tr |

| TGA | ~357 | Decomposition of the main iron oleate precursor | balikesir.edu.tr |

| DSC | ~165, ~240 | Two endothermic events (sequential decomposition of the complex) | nih.gov |

| DSC | ~340 - 380 | Comprehensive thermal dissociation/restructuring of hydrated FeOl complex | jkcs.or.kr |

Mass Spectrometry (e.g., MALDI-MS) for Cluster Size and Molecular Weight

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for determining the molecular weight and cluster size of the iron oleate precursor with minimal fragmentation. This analysis provides direct evidence for the polynuclear nature of the complex.

Studies using MALDI-MS have successfully identified the dominant species in iron oleate precursors. The analysis frequently reveals the presence of a trinuclear iron-oxo cluster, [Fe₃O(oleate)₆]⁺. acs.orgescholarship.org This molecular ion is observed at a mass-to-charge ratio (m/z) of approximately 1872 Da. acs.orgescholarship.orgresearchgate.net

Further confirming this assignment, the mass spectra often show subsequent fragment peaks corresponding to the sequential loss of oleate ligands. For example, fragments corresponding to [Fe₃O(oleate)₅]⁺ and [Fe₃O(oleate)₄]⁺ are observed at m/z values of approximately 1570 Da and 1320 Da, respectively. acs.orgescholarship.org Other, more complex polynuclear species have also been detected, highlighting the chemical complexity of the precursor solution prior to nanoparticle nucleation. uantwerpen.be

The table below details the key molecular ions and fragments of an iron oleate precursor identified by MALDI-MS.

| m/z (Da) | Assigned Species | Observation | Source(s) |

| ~1872 | [Fe₃O(oleate)₆]⁺ | Main molecular ion cluster | acs.orgescholarship.orgresearchgate.net |

| ~1570 | [Fe₃O(oleate)₅]⁺ | Loss of one oleate ligand | acs.orgescholarship.org |

| ~1320 | [Fe₃O(oleate)₄]⁺ | Loss of two oleate ligands | acs.orgescholarship.org |

Morphological and Microstructural Characterization (e.g., TEM, SEM)

The characterization of the morphology of the iron oleate precursor itself, prior to thermal decomposition, is less common than the analysis of the resulting nanoparticles. The precursor is often an amorphous, waxy solid or a viscous liquid, which does not possess the well-defined, crystalline morphology of the final nanoparticle product. jkcs.or.kr Descriptions often characterize it as a fine, dark brown powder after isolation and drying. researchgate.net

However, some studies using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have provided insight into the microstructure of related solid iron-oleate-based materials. For instance, one synthesized iron-oleate-based solid (labeled FeO-1) was shown by SEM to consist of circular plates of uniform size, which in some areas self-assembled into flower-like morphologies. researchgate.net At higher magnifications, this material appeared as a solid without a highly defined, repeating shape. researchgate.net TEM analysis of the same material revealed uniform, small nanoparticles that were oval to hexagonal in shape and clustered together. researchgate.net

It is crucial to distinguish these observations from the vast body of literature that uses SEM and TEM to characterize the iron oxide nanoparticles produced from the decomposition of the this compound precursor. The morphology of the final nanoparticles (e.g., spheres, cubes) is determined by the reaction conditions and is not an intrinsic property of the precursor itself. rsc.org

X-ray Diffraction (XRD) for Precursor Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. However, when applied to iron oleate precursors prepared for nanoparticle synthesis, the results consistently indicate a lack of long-range crystallographic order. acs.orgnih.gov The precursor is typically an amorphous, waxy, or oily solid at room temperature. acs.orgnih.gov

Several studies describe various forms of the iron oleate precursor, from a viscous red-brown oil to a fine dark brown powder or a hard, waxy solid, none of which exhibit a well-defined crystalline structure detectable by XRD. acs.orgnih.gov The absence of sharp diffraction peaks confirms the amorphous nature of the precursor complex itself. acs.org

While XRD is not particularly informative for the iron oleate precursor, it is an essential tool for characterizing the final iron oxide nanoparticles (e.g., magnetite, wüstite, maghemite) that are formed upon its thermal decomposition. iu.edubalikesir.edu.trrsc.orguenr.edu.ghresearchgate.netnih.govnih.gov The analysis of the nanoparticles reveals distinct diffraction patterns corresponding to specific iron oxide crystal phases, allowing for the determination of phase purity, crystal size, and lattice parameters. rsc.orguenr.edu.ghresearchgate.net For instance, XRD patterns of nanoparticles derived from iron oleate show peaks corresponding to magnetite, wüstite, or a mixture of phases, depending on the synthesis conditions. iu.edursc.orgnih.gov

| Sample | Analysis Method | Finding | Reference |

| Iron Oleate Precursor (FeOl-1, FeOl-2, FeOl-3) | Visual & Instrumental | Lacks crystallographic order; exists as an oil, powder, or waxy solid. | acs.orgnih.gov |

| Iron Oxide Nanoparticles (Post-Decomposition) | Powder X-ray Diffraction (PXRD) | Crystalline phases (e.g., magnetite, wüstite) are identified and characterized. | iu.edursc.orgnih.gov |

| Iron Oxide Nanoparticles | Powder X-ray Diffraction (PXRD) | Average crystallite size calculated to be 16 nm. | uenr.edu.gh |

Investigation of Trinuclear Iron-Oxo Cluster Formation

It is widely accepted that the fundamental structural unit of the iron oleate precursor is a trinuclear, oxo-centered iron cluster. acs.orgnih.govacs.orgnih.gov Mass spectrometry studies have been pivotal in elucidating this structure, revealing that the precursor is not a mononuclear complex but is composed of clusters with a tri-iron-oxo core ([Fe₃O]) surrounded by carboxylate ligands. acs.orgnih.govresearchgate.net

Specifically, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of different iron oleate preparations consistently identifies a molecular ion peak corresponding to the formula [Fe₃O(oleate)₆]⁺ at approximately 1872 Da. nih.gov This core structure consists of three iron atoms bridged by a central oxygen atom, with six oleate ligands providing charge balance and solubility in nonpolar solvents. nih.govresearchgate.net

Further characterization using infrared (IR) spectroscopy provides insight into the oxidation state of the iron core. The net charge of the [Fe₃O]ⁿ⁺ cluster can vary, leading to different precursor properties. acs.orgnih.gov

An all-Fe³⁺ core results in a [Fe₃O]⁷⁺ motif. acs.orgdigitellinc.com

A mixed-valence [Fe₂³⁺Fe²⁺O]⁶⁺ core is also possible and is associated with a neutral, more stable [Fe₃O(oleate)₆] molecule. acs.orgnih.gov

These different valence states can be probed by characteristic peaks in the metal-oxo region of the IR spectrum (around 500-650 cm⁻¹). acs.orgnih.gov For example, peaks at approximately 610 cm⁻¹ and 545-550 cm⁻¹ have been attributed to the [Fe₃O]⁷⁺ and [Fe₃O]⁶⁺ clusters, respectively. acs.orgnih.gov The formation of these trinuclear clusters is a key intermediate step, representing a partial hydrolysis product en route to the formation of larger iron oxide phases during thermal decomposition. digitellinc.com

| Technique | Observation | Inferred Structure/Property | Reference |

| MALDI-MS | Molecular ion peak at ~1872 Da. | Trinuclear iron-oxo cluster: [Fe₃O(oleate)₆]⁺. | nih.gov |

| Mass Spectrometry | Precursor is a cluster, not a mononuclear complex. | Tri-iron-oxo core with carboxylate ligands. | acs.orgnih.govresearchgate.net |

| IR Spectroscopy | Peak at ~610 cm⁻¹. | Corresponds to the [Fe₃O]⁷⁺ cluster (all Fe³⁺). | acs.orgnih.gov |

| IR Spectroscopy | Peak at ~545-550 cm⁻¹. | Corresponds to the [Fe₃O]⁶⁺ cluster (mixed valence). | acs.orgnih.gov |

Influence of Post-Synthesis Treatment on Precursor Structure

The structure and purity of the iron oleate precursor are highly dependent on post-synthesis workup procedures, which in turn significantly influence the subsequent formation of nanoparticles. acs.orgiu.edu Common treatments include washing with solvents and drying under specific conditions. acs.orgiu.edubalikesir.edu.tr

As-synthesized iron oleate often contains a significant amount of impurities, such as physically adsorbed oleic acid, residual sodium oleate, and crystal hydrate (B1144303) water from the synthesis reaction. acs.orgiu.edu These impurities can alter the thermal decomposition pathway of the precursor. acs.orgiu.edu

Drying/Thermal Treatment: Applying heat during drying is a critical step. Thermal treatment at temperatures around 70°C has been shown to remove crystal hydrate water and dissociate oleic acid dimers. acs.orgiu.edu This leads to a more thermally stable iron oleate complex. iu.edu The duration of drying also has a dramatic effect; longer drying times can reduce the amount of free oleic acid, which changes the metal-carboxylate binding modes within the complex. nih.gov

Washing/Extraction: Post-synthesis washing with polar solvents like ethanol (B145695) and acetone (B3395972) is effective for removing excess unreacted oleic acid. iu.edubalikesir.edu.tr This purification step, however, can lead to a complete reorganization of the iron oleate complex structure and dramatically alter its thermal behavior. iu.edu In some cases, solvent molecules like ethanol can become incorporated into the precursor's coordination structure. iu.edu Another reported technique is homogenization in an aqueous suspension, which serves to both break up rubbery clumps of the precursor into a fine powder and wash away residual salts like sodium chloride. acs.org

These treatments directly impact the nucleation and growth stages of nanoparticle formation. For example, removing excess oleic acid can increase the nucleation temperature, which affects the final particle size and size distribution. iu.edu

| Post-Synthesis Treatment | Purpose | Effect on Precursor Structure | Reference |

| Drying at 70°C | Remove impurities. | Removes crystal hydrate water and dissociates oleic acid dimers, creating a more stable complex. | acs.orgiu.edu |

| Extraction with Ethanol/Acetone | Remove excess oleic acid. | Removes free oleic acid, leading to a reorganization of the complex and altering its thermal properties. | iu.edubalikesir.edu.tr |

| Homogenization in Water | Wash and purify. | Breaks up solid clumps into a fine powder and removes residual salts (e.g., NaCl, sodium oleate). | acs.org |

| Washing with DI Water | Remove water-soluble byproducts. | Used in separatory funnels to wash the hexane (B92381) phase containing the precursor. | acs.orgnih.gov |

Mechanistic Insights into Ferrous Oleate Decomposition and Nanoparticle Nucleation Growth

Thermal Decomposition Pathways of Iron Oleate (B1233923) Complexes

The thermal decomposition of the iron oleate precursor is the initial and one of the most critical stages in the synthesis of iron oxide nanoparticles. This process involves the breakdown of the metal-oleate complex to generate the monomer species required for nanoparticle formation. The specific pathways of this decomposition are sensitive to the structure of the iron oleate complex and the presence of other chemical species.

Ligand Dissociation Processes

The decomposition of iron oleate complexes into iron oxide nanoparticles is fundamentally a process of ligand dissociation driven by thermal energy. The oleate ligands, which are long-chain carboxylates, are bound to the iron center. At elevated temperatures, these metal-ligand bonds break, releasing the iron species that will ultimately form the nanoparticle core.

Research indicates that this dissociation is not a simple, single-step event but rather a sequence of processes that depend on the coordination of the carboxylate groups. csic.es Monodentate oleate groups are more loosely bound and tend to dissociate at lower temperatures, around 220 °C. csic.es In contrast, the more strongly bound bidentate and bridging carboxylate ligands require higher temperatures, approximately 350 °C, for their removal. csic.es The dissociation of the first oleate group is thought to occur around 200 °C, initiating the formation of monomeric species. acs.org As the temperature increases, the remaining oleate ligands are stripped away, allowing for the growth of the iron oxide core. tandfonline.com For instance, at temperatures around 300°C, the remaining two oleate ligands begin to dissociate, which facilitates the growth of the nanoparticles. tandfonline.com The complete decomposition of the iron oleate precursor may occur at temperatures as high as 380 °C. iu.edu

The process of ligand substitution in metal complexes can generally occur through dissociative, associative, or interchange mechanisms. dalalinstitute.com In a dissociative mechanism, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by an incoming ligand. libretexts.orgwordpress.com This pathway is often favored in sterically congested complexes and is characterized by a positive entropy of activation. dalalinstitute.comlibretexts.org Given the bulky nature of the oleate ligands, a dissociative pathway is a plausible mechanism for the initial steps of decomposition.

Role of Impurities (e.g., Oleic Acid, Water)

The thermal decomposition of ferrous oleate is highly sensitive to the presence of impurities, which are often remnants from the synthesis of the precursor itself. Free oleic acid and water are two of the most significant species that can dramatically alter the decomposition pathway and, consequently, the final nanoparticle characteristics.

As-synthesized iron oleate often contains a significant amount of residual oleic acid. iu.eduacs.org This excess oleic acid can act as a modifier during the decomposition process and as an additional stabilizer for the forming nanoparticles. iu.edu The presence of excess oleic acid has been shown to influence the kinetics of the reaction, with higher concentrations leading to larger and more uniform particles, although there is a limit beyond which the size distribution broadens. nih.govrsc.org Studies have shown that increasing the molar ratio of oleic acid to the iron precursor can increase the resulting nanoparticle size. tandfonline.com

Water, particularly in the form of crystal hydrates within the iron oleate complex, also plays a crucial role. iu.edu The removal of this water, which typically occurs at around 70 °C, leads to a more thermally stable iron oleate complex. iu.edu The presence of water can affect the availability of other species, like sodium oleate, which is known to influence the shape of the resulting nanoparticles. nih.gov Dehydrated precursors have been found to be essential for producing nanocubes with well-defined faces. nih.gov The initial formulation of the iron oleate precursor, which is sensitive to variations in its synthesis, can retain water and other byproducts, impacting its decomposition and the reproducibility of nanoparticle synthesis. acs.org

The following table summarizes the influence of oleic acid on nanoparticle size based on experimental findings.

| Molar Ratio (Oleic Acid:Fe(OH)₃) | Resulting Nanoparticle Diameter (nm) |

| 3.2 | 12 |

| 4.8 | 15 |

| 6.4 | 18 |

| Data sourced from a study on the synthesis of monodisperse iron oxide nanoparticles. tandfonline.com |

Nucleation and Growth Models in Nanoparticle Formation

The formation of nanoparticles from the decomposed precursor is typically described by models that separate the processes of nucleation (the formation of initial, stable nuclei) and subsequent growth.

LaMer Model Adaptations

The LaMer model is a classical framework used to explain the formation of monodisperse colloids. It posits that a rapid increase in the concentration of monomers to a level of supersaturation leads to a "burst" of nucleation. csic.es This event rapidly depletes the monomer concentration, thus preventing further nucleation and allowing the existing nuclei to grow uniformly. csic.es

In the context of this compound decomposition, this model is often invoked to explain the formation of monodisperse iron oxide nanoparticles. researchgate.net The heating-up method, a common synthesis approach, can be tailored to achieve a separation between nucleation and growth, consistent with the LaMer model. tandfonline.com For instance, nucleation may be observed around 240-250°C, while significant growth occurs at higher temperatures, above 300°C. tandfonline.comnih.gov

The presence of excess oleic acid can facilitate a process analogous to the "hot injection" method, even in a "heating-up" synthesis. acs.org The oleic acid can act as a chemical trigger for a burst of nucleation, leading to a clear separation between the nucleation and growth stages. acs.org In the absence of sufficient oleic acid, the nucleation and growth processes may not be well-separated and can occur continuously. acs.org The heating rate is another critical parameter; slow heating rates can lead to larger particles, a phenomenon that can be qualitatively explained within the LaMer framework. researchgate.net

Continuous Process and Defect-Mediated Ripening Theories

While the LaMer model provides a valuable framework, more recent research suggests that the formation of iron oxide nanoparticles from this compound may not always follow a distinct two-step nucleation and growth pathway. Some studies propose that the entire process can be continuous, without a discrete nucleation event. acs.orgnih.gov This is particularly considered in cases where the precursor itself consists of multi-iron-oxo clusters rather than mononuclear complexes. acs.orgnih.gov In this view, the growth is a continuous transformation regulated by the organic reactions of the chelating ligands. acs.orgnih.gov

Theories of continuous processes and defect-mediated ripening have emerged to provide a more nuanced understanding. rsc.org Ostwald ripening, a process where larger particles grow at the expense of smaller, less stable ones, can also play a role, especially during prolonged reaction times. tandfonline.comrsc.org Seed-mediated growth methods have been used to study these phenomena, where pre-existing nanoparticles (seeds) are introduced into the reaction. researchgate.net In such systems, monomers can attach to the seed surfaces, leading to their growth, while simultaneous primary nucleation and ripening processes can also occur. researchgate.net

Kinetic Aspects of Particle Formation

The kinetics of iron oxide nanoparticle formation are intricately linked to several experimental parameters, which in turn dictate the final properties of the nanoparticles. The rate of decomposition of the iron oleate complex, the rate of nucleation, and the rate of particle growth are all kinetically controlled.

Thermogravimetric analysis has shown that the iron-oleate complex decomposes at around 320°C. researchgate.net The rate at which the reaction mixture is heated to this temperature (the ramp rate) has a significant impact on the final particle size. rsc.org Slower heating rates can lead to the formation of larger nanoparticles. rsc.org However, very low ramp rates may also result in highly polydisperse particles, indicating a loss of control over the nucleation and growth processes. rsc.org

The concentration of surfactants, such as oleic acid, also plays a crucial kinetic role. nih.gov Increasing the surfactant concentration can lead to larger particles, but an excessive amount can be detrimental to monodispersity. nih.gov The reaction time at the final temperature also influences particle size and shape. Prolonged aging at high temperatures can lead to changes in morphology, such as the transformation of spherical nanoparticles into more thermodynamically stable cubic shapes. researchgate.net The growth rate is also temperature-dependent, with higher temperatures leading to faster growth. tandfonline.com

The table below illustrates the effect of reaction temperature and time on nanoparticle size.

| Temperature (°C) | Time (min) | Nanoparticle Diameter (nm) |

| 320 | 30 | 12.5 |

| 360 | 30 | 17.6 |

| 380 | 30 | 22.5 |

| Data sourced from a study on size and shape controllable synthesis of monodisperse iron oxide nanoparticles. tandfonline.com |

Influence of Heating Rate

The rate at which the reaction mixture is heated to the final decomposition temperature plays a critical role in determining the final size of the resulting iron oxide nanoparticles. researchgate.nettandfonline.com Systematically varying the heating rate, while keeping all other parameters constant, has been shown to directly influence nanoparticle dimensions.

Research indicates a strong inverse correlation between the heating rate and particle size; slower heating rates generally produce larger nanoparticles, while faster rates lead to smaller particles. researchgate.nettandfonline.com For instance, in the thermal decomposition of an iron oleate complex, varying the heating rate from 1°C/min to 30°C/min can significantly alter the nanoparticle diameter. A slow heating rate allows for a longer duration at temperatures where monomer formation occurs before the onset of nucleation. This can lead to a lower degree of supersaturation and fewer nuclei being formed, resulting in the growth of larger particles from the available monomers. Conversely, a high heating rate can cause the system to rapidly reach a high level of supersaturation, triggering a massive nucleation event that consumes a large portion of the monomers, leaving less material for the subsequent growth of each nucleus, thus resulting in smaller nanoparticles. tandfonline.com However, very high heating rates may also lead to polydisperse nanoparticles. tandfonline.com

This relationship provides a valuable method for fine-tuning nanoparticle size. researchgate.net

Table 1: Effect of Heating Rate on Iron Oxide Nanoparticle Size

| Heating Rate (°C/min) | Resulting Particle Characteristic | Reference |

| Low (e.g., 1°C/min) | Strong increase in particle size (>20 nm) | researchgate.net |

| High (e.g., 10°C/min) | Formation of polydisperse nanoparticles | tandfonline.com |

| Systematic Variation (1-30°C/min) | Allows for fine-tuning and control of particle size | researchgate.net |

Temporal Separation of Nucleation and Growth

The synthesis of uniform, monodisperse nanoparticles via thermal decomposition hinges on the principle of separating the nucleation and growth phases. nih.govajol.infonih.gov According to the LaMer model, this separation is crucial; nucleation should ideally occur in a short, singular burst, after which further nucleation is avoided, allowing the existing nuclei to grow uniformly by diffusion of monomers to their surface. ajol.infonih.gov

Several factors can be manipulated to achieve this separation:

Temperature Control: In many "heating-up" processes, nucleation and growth occur at different temperatures. nih.gov For example, using an iron-oleic complex in 1-octadecene (B91540), nucleation has been observed to occur between 200-240°C, with subsequent particle growth taking place at a higher temperature of 300°C. nih.gov The magnitude of this temperature separation is critical. Studies have shown that a larger temperature difference between the end of the nucleation process and the final growth temperature promotes the formation of monodisperse nanoparticles. researchgate.netiu.edu

Surfactant Concentration: The concentration of surfactants, such as excess oleic acid, can postpone the onset of burst nucleation. csic.esresearchgate.net An excess of surfactant can stabilize the monomeric iron oleate species in the solution, allowing their concentration to build up to a plateau before overcoming the energy barrier for nucleation, thus facilitating a more distinct separation between monomer formation and nucleation. csic.es

When the separation between nucleation and growth is minimal (e.g., around 5°C), the resulting nanoparticles are often polydisperse. researchgate.netiu.edu In contrast, larger temperature separations can yield monodisperse nanoparticles with sizes ranging from 8.5 to 23.4 nm. researchgate.netiu.edu

Table 2: Influence of Nucleation-Growth Separation on Nanoparticle Dispersity

| Temperature Separation Between Nucleation & Growth | Resulting Nanoparticle Characteristic | Reference |

| ~5 °C | Polydisperse nanoparticles | researchgate.netiu.edu |

| Larger values | Monodisperse nanoparticles (e.g., 8.5–23.4 nm) | researchgate.netiu.edu |

Role of Fe(II) and Fe(III) Oxidation States in Nanocrystal Growth

The oxidation states of iron, both in the initial precursor and during the reaction, are fundamental in determining the composition, phase, and morphology of the final iron oxide nanocrystals. researchgate.netnih.gov The most common ferrimagnetic spinel phases, magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have specific requirements for the ratio of Fe(II) and Fe(III) ions in their crystal structures. researchgate.netcore.ac.uk

Magnetite's structure contains both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a 1:2 ratio. nih.gov Therefore, to synthesize pure magnetite, both oxidation states must be present and available for incorporation into the growing crystal. researchgate.netmdpi.com

Syntheses starting from a purely Fe(III) precursor, such as iron(III) oleate, often face the challenge of inadvertent reduction at high temperatures. researchgate.net In many thermal decomposition syntheses, the high temperatures and presence of organic molecules (like oleic acid or solvents) can cause the reduction of Fe(III) to Fe(II). researchgate.net This reduction is crucial for forming magnetite. However, if the reduction is too extensive, it can lead to the formation of wüstite (FeO), a paramagnetic phase. researchgate.netcore.ac.uk

Conversely, starting with a purely Fe(II) precursor requires controlled oxidation to achieve the necessary Fe(III) ions for magnetite or maghemite formation. core.ac.uk The synthesis environment, such as the presence or absence of air, plays a key role in promoting the oxidation of Fe(II) to Fe(III). mdpi.com

The ability to control the interconversion between Fe(II) and Fe(III) during the synthesis is a powerful tool. For instance, in lower temperature syntheses (~230°C), the partial reduction of an Fe(III) oleate precursor can provide the sufficient quantity of Fe(II) needed to grow crystalline, twin-free magnetite nanocrystals. researchgate.net The presence of certain ligands, like acetylacetonate, can hinder this reduction of Fe(III) to Fe(II), which can lead to different, often twinned, crystal morphologies. researchgate.net Therefore, the careful selection of the precursor's initial oxidation state and the reaction conditions that govern the redox chemistry during decomposition are critical for controlling the final properties of the iron oxide nanocrystals. researchgate.netnih.gov

Table 3: Iron Oxidation States and Resulting Nanoparticle Phases

| Precursor/Condition | Key Process | Common Resulting Phase(s) | Reference |

| Fe(III) alkylcarboxylate at high temp. | Inadvertent reduction of Fe(III) to Fe(II) | Wüstite (FeO), Magnetite (Fe₃O₄) | researchgate.net |

| Fe(II) precursor (e.g., FeSO₄) | Oxidation of Fe(II) to Fe(III) | Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) | core.ac.uk |

| Fe(III) oleate at lower temp. (~230°C) | Partial, controlled reduction of Fe(III) | Crystalline, twin-free Magnetite (Fe₃O₄) | researchgate.net |

| Mixed Fe(II) and Fe(III) salts (aqueous) | Co-precipitation at basic pH | Magnetite (Fe₃O₄) | mdpi.com |

Advanced Control of Nanoparticle Properties Via Ferrous Oleate Precursors

Size Tuning Mechanisms

Precise control over nanoparticle size is crucial as it directly influences the magnetic, optical, and catalytic properties of the material. The thermal decomposition of ferrous oleate (B1233923) offers several parameters that can be adjusted to tune the final particle dimensions with high monodispersity.

Key research findings indicate that nanoparticle size is strongly dependent on a variety of reaction conditions. The thermal decomposition of the iron oleate precursor is a temperature-dependent process; at higher temperatures, the precursor decomposes more rapidly, generating a higher concentration of monomers and leading to the formation of larger nanoparticles. tandfonline.com The boiling point of the solvent used, such as 1-hexadecene (B165127) or 1-octadecene (B91540), sets the reaction temperature and thus influences particle size. nih.gov Similarly, extending the reaction time at a high temperature allows for further particle growth. tandfonline.comcsic.es

The concentration of reactants, including the iron oleate precursor and the oleic acid surfactant, is another critical factor. nih.govacs.org A higher ratio of oleic acid to the iron precursor can lead to the formation of smaller nanoparticles. acs.org Conversely, large quantities of excess surfactant (up to a 25:1 molar ratio) can alter reaction kinetics to produce larger, uniform particles. nih.gov The heating rate of the reaction mixture also plays a significant role; lower heating rates have been observed to produce a strong increase in particle size to over 20 nm. researchgate.net This can be explained within the framework of the LaMer model, where a slower heating rate allows for a more distinct separation between the nucleation and growth phases. researchgate.net Seed-mediated growth, where pre-synthesized nanoparticles are used as seeds for further growth, is another effective strategy for producing larger nanoparticles, with sizes reaching up to 35 nm. tandfonline.com

These parameters offer a comprehensive toolkit for the rational design of iron oxide nanoparticles within a size range of approximately 2 to 35 nm. tandfonline.comnih.gov

| Parameter | Effect on Nanoparticle Size | Reference |

|---|---|---|

| Reaction Temperature | Higher temperature generally leads to larger particles. | tandfonline.comnih.gov |

| Reaction Time | Longer refluxing time promotes particle growth, increasing size. | tandfonline.comcsic.es |

| Precursor Concentration | Higher concentration of iron oleate can result in larger nanoparticles. | nih.govacs.org |

| Surfactant (Oleic Acid) Concentration | A higher oleic acid-to-iron precursor ratio tends to produce smaller particles. | acs.org |

| Heating Rate | Slower heating rates (e.g., 1-5 °C/min) lead to significantly larger particles. | acs.orgresearchgate.net |

| Seed-Mediated Growth | Using existing nanoparticles as seeds allows for the synthesis of much larger particles. | tandfonline.com |

Shape Control in Nanoparticle Synthesis

Beyond size, the morphology of iron oxide nanocrystals can be precisely controlled when using ferrous oleate precursors. The shape of the nanoparticles is primarily dictated by the surfactants and additives present during the thermal decomposition process. rsc.org

While the decomposition of iron oleate in the presence of only oleic acid typically yields monodisperse, spherical nanoparticles, the introduction of specific additives can induce the formation of strongly faceted nanocrystals. nih.govrsc.orgrsc.org The addition of sodium oleate to the reaction mixture is a well-established method to produce nanoparticles with a cubic shape. nih.govcsic.esrsc.orgresearchgate.net The amount of sodium oleate added can be tuned to control the morphology reproducibly. nih.gov

Alternatively, the use of other additives can lead to different non-spherical shapes. For instance, when a quaternary ammonium (B1175870) salt like tetraoctylammonium bromide is present during the reaction, octahedral nanocrystals are formed as the major product. rsc.orgresearchgate.netresearchgate.net The solvent can also have a directing effect; using solvents with double bonds, such as squalene (B77637) or 1-octadecene, can induce the reduction of iron precursors, which influences the final particle structure and shape. rsc.orgrsc.org

| Additive | Resulting Nanoparticle Shape | Reference |

|---|---|---|

| Oleic Acid (alone) | Spherical | nih.govrsc.org |

| Sodium Oleate | Cubic | nih.govcsic.esrsc.org |

| Tetraoctylammonium Bromide | Octahedral | rsc.orgresearchgate.netresearchgate.net |

Phase Control and Phase Purity of Iron Oxide Nanocrystals (e.g., Magnetite, Maghemite, Wüstite)

The crystalline phase of iron oxide nanoparticles is a critical property that governs their magnetic behavior. The thermal decomposition of this compound can yield several iron oxide phases, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and wüstite (FeO). researchgate.netresearchgate.net Often, nanoparticles synthesized via this method exhibit a core-shell structure composed of different phases, such as a wüstite core with a magnetite or maghemite shell. researchgate.netresearchgate.net

Achieving phase purity is a significant challenge that can be addressed by carefully controlling the synthesis conditions. nih.gov The decomposition of the iron-oleate complex is a key step, and its conditions can be tuned to favor the formation of a specific phase. acs.org For example, in co-precipitation methods that can also involve oleate ligands, maintaining a strict stoichiometric ratio of Fe³⁺/Fe²⁺ (typically 2:1) is imperative for the formation of phase-pure magnetite. rsc.org In thermal decomposition, the reaction atmosphere and the presence of oxidizing or reducing species in the solvent can influence the final oxidation state of the iron and, consequently, the crystal phase. rsc.org The choice of surfactants and the reaction temperature can also kinetically favor the growth of one phase over another. researchgate.net For instance, wüstite-spinel core-shell particles can be controllably synthesized, where the shape evolves from cuboctahedron to cube to octopod with increasing reaction temperature. researchgate.net

Formation of Core-Shell Nanostructures

The synthesis of nanoparticles from this compound precursors is particularly amenable to the formation of complex core-shell architectures. These structures, which consist of a core material encapsulated within a shell of a different material, can exhibit enhanced or multifunctional properties.

In many cases, a core-shell structure is an intrinsic outcome of the synthesis. The thermal decomposition of iron oleate can lead to nanoparticles with a wüstite (FeO) core and a magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) shell. researchgate.netresearchgate.net Furthermore, the use of specific solvents like squalene or 1-octadecene can facilitate the reduction of the iron precursor at high temperatures, resulting in the formation of a metallic iron (Fe⁰) core surrounded by a protective iron oxide shell. rsc.orgrsc.orgresearchgate.netaip.org

Beyond these intrinsically formed structures, iron oxide nanoparticles synthesized from this compound serve as ideal seeds for the subsequent growth of shells made from other materials. For example, uniform iron oxide nanoparticles can be encapsulated within a silica (B1680970) shell using a reverse microemulsion technique. frontiersin.org Similarly, an Au shell can be grown on the surface of Fe₃O₄ nanoparticles, creating magnetic-plasmonic core-shell structures. This versatility allows for the fabrication of a wide range of multifunctional nanomaterials.

Surface Functionalization and Colloidal Stability using Oleate Ligands

The stability of nanoparticles in a solvent is paramount for their practical application. Oleic acid and its corresponding salt, sodium oleate, are crucial not only for controlling nanoparticle growth but also for providing excellent colloidal stability. rsc.org

The stabilization mechanism involves the strong binding of oleic acid molecules to the surface of the iron oxide nanoparticles. Fourier-transform infrared spectroscopy (FTIR) studies confirm that this binding is a chemisorption process. nih.govnih.govdoi.org The characteristic C=O stretching peak of the carboxylic acid group in free oleic acid (around 1710 cm⁻¹) disappears upon attachment to the nanoparticle surface. imt.si Instead, two new bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). doi.org This indicates that the hydrophilic carboxyl headgroup of oleic acid deprotonates and binds to the iron atoms on the nanoparticle surface in a bidentate fashion, forming a robust chemical bond. imt.simdpi.com

Once chemisorbed, the oleate ligands form a protective monolayer around the nanoparticle core. researchgate.net The long, hydrophobic alkyl chains of the oleic acid molecules extend outwards from the surface, providing significant steric hindrance. rsc.org This steric repulsion effectively counteracts the strong magnetic dipole-dipole interactions and van der Waals forces that would otherwise cause the nanoparticles to aggregate. rsc.org This stabilization is particularly effective in nonpolar organic solvents, leading to well-dispersed, stable colloidal solutions. researchgate.net The oleate coating also serves as a physical barrier, protecting the iron oxide core from oxidation when exposed to air and degradation from acidic or basic environments. researchgate.netmdpi.comunimap.edu.my

Theoretical and Computational Investigations of Ferrous Oleate Systems

Density Functional Theory (DFT) Studies of Oleate (B1233923) Adsorption and Iron Complexes

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the interactions between oleate molecules and iron-containing surfaces at the atomic level. These computational studies provide valuable insights into adsorption energies, bond characteristics, and the electronic structure of these complex systems.

One area of focus has been the adsorption of oleate on iron oxide surfaces. DFT calculations have been employed to investigate the adsorption of surfactants, including those with carboxylic acid headgroups like oleic acid, on α-Fe₂O₃ (hematite) surfaces. acs.org These studies reveal strong chemisorption of the surfactants on the iron oxide surface. acs.org For carboxylic acids, there is a significant thermodynamic driving force for dissociation, leading to the formation of a surface hydroxyl group and a stable adsorption structure. acs.org

In a related context, DFT has been used to study the adsorption of oleate on siderite (FeCO₃), an iron carbonate mineral. mdpi.com By optimizing the crystal geometry and cleaving a specific surface slab (the (101) surface), researchers can calculate the interaction energy between the oleate and the siderite surface. mdpi.com The calculated interaction energy of -360.006 kJ/mol indicates a strong adsorption process. mdpi.com

Further analysis through Mulliken population calculations helps to elucidate the nature of the chemical bond formed. mdpi.com These calculations have shown that a covalent bond is established between the oleate and the siderite surface through the transfer of electrons from an oxygen atom in the oleate molecule to an iron atom in the siderite lattice. mdpi.com Specifically, the valence-electron configurations of the iron and oxygen atoms change, indicating this electron transfer. mdpi.com

The table below summarizes key findings from DFT studies on the adsorption of oleate on an iron-containing surface.

| Parameter | Value/Observation | Source |

| Substrate | Siderite (FeCO₃) (101) surface | mdpi.com |

| Adsorbate | Oleate | mdpi.com |

| Interaction Energy | -360.006 kJ/mol | mdpi.com |

| Bonding Nature | Covalent | mdpi.com |

| Electron Transfer | From Oxygen (oleate) to Iron (siderite) | mdpi.com |

| Fe Valence-Electron Change | From 3d6.214s0.31 to 3d6.514s0.37 | mdpi.com |

| O Valence-Electron Change | From 2s1.83p4.88 to 2s1.832p4.73 | mdpi.com |

| O-Fe Bond Distance | 1.746 Å | mdpi.com |

These DFT studies provide a fundamental understanding of the strong chemical interactions that govern the formation of ferrous oleate complexes on mineral surfaces. The insights gained are crucial for applications where the surface modification of iron-containing materials is important.

Molecular Dynamics Simulations for Ligand-Nanoparticle Interactions

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic interactions between ligands, such as oleic acid, and iron oxide nanoparticles. acs.orgresearchgate.net These simulations provide a detailed, atomistic view of how surfactants arrange themselves on the nanoparticle surface and how these arrangements influence the nanoparticle's properties and behavior in various environments. acs.orgacs.org

MD simulations have been instrumental in understanding the role of surfactants in the synthesis of magnetic nanoparticles. For instance, the interactions between oleic acid and oleylamine (B85491) with magnetic nanoparticles have been studied using molecular mechanics and dynamics. acs.org These studies have highlighted the importance of acid-base complex formation between the two surfactants in controlling the shape and size of the resulting iron oxide nanoparticles. acs.org The concentration of the surfactants is a critical parameter that can modify the nanoparticle's surface charge and zeta potential, which in turn affects their stability and aggregation behavior. acs.org

The insights from MD simulations are crucial for developing nanomedicines and other nanoparticle-based technologies. nih.gov For example, understanding how a protective polymer corona, often formed by ligands like oleate, behaves in a biological environment is essential for designing effective drug delivery vehicles. nih.gov MD simulations can provide information on the stability of functionalized proteins on the nanoparticle surface and the exposure of targeting ligands. nih.gov

The table below presents key aspects of ligand-nanoparticle interactions that can be investigated using molecular dynamics simulations.

| Investigated Aspect | Significance | Example from Research |

| Surfactant Arrangement | Influences nanoparticle shape, size, and stability. | Acid-base complex formation between oleic acid and oleylamine dictates nanoparticle morphology. acs.org |

| Surface Coverage | Affects surface charge and zeta potential. | Surfactant concentration modifies the surface properties of iron oxide nanoparticles. acs.org |

| Ligand-Ligand Interactions | Can be more significant than ligand-surface interactions. | Surfactants with longer carbon chains interact more strongly with each other than with the nanoparticle surface. acs.org |

| Nanoparticle Aggregation | Determines the colloidal stability of the system. | Simulations can elucidate the aggregation process of Fe₃O₄ nanoparticles. researchgate.net |

| Ligand Exposure | Crucial for the functionality of targeted nanoparticles. | MD can assess the availability of targeting ligands for receptor binding in drug delivery systems. nih.gov |

In essence, molecular dynamics simulations provide a bridge between the atomic-level details of chemical interactions and the macroscopic properties of nanoparticle systems. This computational approach is indispensable for the rational design and optimization of functional nanomaterials based on this compound and related systems.

Modeling of Reaction Energetics and Transition States

The study of reaction energetics and the identification of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods play a crucial role in elucidating these aspects, which can be challenging to determine experimentally.

The energetics of a reaction, such as the formation of this compound from its precursors, can be calculated using various theoretical approaches. uni-muenchen.de These calculations can determine the reaction energy by considering different thermodynamic quantities like total energies, enthalpies, and Gibbs free energies. uni-muenchen.de For instance, the reaction enthalpy for a given process can be theoretically predicted and compared with experimental values, providing a measure of the accuracy of the computational model. uni-muenchen.de

Finding the transition state, which is the highest energy point along the minimum energy path between reactants and products, is essential for determining the reaction rate. rowansci.com The energy difference between the reactants and the transition state represents the activation energy of the reaction. rowansci.com For complex reactions, locating the transition state can be non-trivial. rowansci.com Various computational methods, such as Linear Synchronous Transit (LST) and coordinate scanning, are used to generate an initial guess of the transition state structure. rowansci.com

In the context of reactions involving iron, such as the ferrous-ferric electron transfer, advanced simulation techniques like transition path sampling have been used to determine the activation energy. nih.gov This method has the advantage of not requiring prior knowledge of the reaction coordinate. nih.gov Such studies have revealed that for certain model systems, the activation energy can be significantly smaller than the activation free energy, implying a large entropic contribution to the reaction barrier. nih.gov

The table below outlines key concepts and methods used in modeling reaction energetics and transition states.

| Concept/Method | Description | Relevance to this compound Systems |

| Reaction Energetics | Calculation of the energy change during a reaction (e.g., enthalpy, Gibbs free energy). uni-muenchen.de | Determines the thermodynamic feasibility of this compound formation and other related reactions. |

| Transition State | The highest energy point on the reaction path, which determines the reaction rate. rowansci.com | Identifying the transition state for the formation or dissociation of this compound provides insight into the reaction kinetics. |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. nih.gov | A key parameter for understanding the speed of reactions involving this compound. |

| Linear Synchronous Transit (LST) | A method for generating an initial guess of the transition state by interpolating between reactant and product structures. rowansci.com | Can be a starting point for more refined calculations of the transition state in this compound reactions. |

| Transition Path Sampling | A simulation technique that can directly yield the activation energy without needing to define a reaction coordinate. nih.gov | Offers a powerful tool to study complex reaction mechanisms in this compound systems. |

By applying these computational models, researchers can gain a detailed understanding of the thermodynamic and kinetic factors that govern the chemical behavior of this compound. This knowledge is invaluable for controlling and optimizing processes where this compound plays a critical role.

Applications of Ferrous Oleate Derived Materials in Advanced Fields

Catalysis and Electrocatalysis

Materials derived from ferrous oleate (B1233923) have demonstrated significant potential as catalysts in various chemical transformations, offering environmentally benign and efficient alternatives to conventional catalysts.

A notable application of ferrous oleate is in the synthesis of iron phosphide (B1233454) (FeP) and diiron phosphide (Fe₂P) nanoparticles, which are recognized as highly active and air-stable catalysts. rsc.orgacs.org Traditional methods for creating these materials often rely on highly toxic and hazardous precursors like iron pentacarbonyl (Fe(CO)₅). rsc.orgresearchgate.net In contrast, using iron carboxylates such as this compound provides a safer, more practical, and environmentally friendly route. rsc.org

In this "green" synthesis approach, an iron oleate complex is used as the iron source and reacted with a comparatively benign phosphorus source, such as triphenylphosphite. rsc.org The process allows for precise control over the resulting nanoparticle phase and size. rsc.orgrsc.org By carefully optimizing reaction parameters like temperature, time, and precursor ratios, either Fe₂P or FeP phases can be selectively synthesized under relatively mild solvothermal conditions. rsc.orgrsc.org Research has shown that iron oleate is a particularly effective precursor due to its decomposition temperature being well-aligned with the conditions required for solvothermal synthesis. rsc.org The resulting nanoparticles, particularly Fe₂P nanorods, have shown exceptional catalytic properties. rsc.orgrsc.org

Table 1: Synthesis of Iron Phosphide Nanoparticles from Iron Oleate Precursor

| Iron Precursor | Phosphorus Source | Synthesis Conditions | Resulting Phase & Morphology | Avg. Size | Source(s) |

| Iron Oleate (Fe-Ol) | Triphenylphosphite (TPP) | Hexadecylamine, 320 °C, 12 h | Crystalline Fe₂P, Rod-like | 50.0 nm (length), 8.8 nm (width) | rsc.orgrsc.org |

| Iron Oleate (Fe-Ol) | Triphenylphosphite (TPP) | Hexadecylamine, 380 °C | Selective FeP phase | Not specified | rsc.org |

| Ferric Salt, Oleic Acid | Sodium Hypophosphite | Two-step: 1) Hydrothermal synthesis of iron oxide precursor; 2) Gas-solid phase phosphating reaction (300-350 °C) | FeP, FeP₄, or FeP₂ | Not specified | google.com |

This table provides an interactive summary of research findings on the synthesis of iron phosphide nanoparticles using iron oleate-related precursors.

The iron phosphide nanoparticles derived from this compound have proven to be highly effective catalysts in hydrogenation reactions. rsc.orgrsc.org Specifically, Fe₂P nanoparticles synthesized from an iron-oleate complex demonstrated high catalytic activity in the liquid-phase hydrogenation of nitriles. rsc.orgrsc.org

In comparative studies, the Fe₂P nanoparticles synthesized from iron oleate (FeₓP–Ol) achieved a product yield of 36% for the hydrogenation of benzonitrile (B105546) to benzylamine. rsc.org This performance was approximately double the yield obtained with Fe₂P nanoparticles synthesized from the toxic precursor Fe(CO)₅ under similar conditions. rsc.org The catalytic efficiency was further improved by immobilizing the FeₓP–Ol nanoparticles on a titanium dioxide (TiO₂) support, which increased the product yield to 90%. rsc.orgrsc.org This enhancement is attributed to potential electron donation from the TiO₂ support to the Fe₂P nanoparticles. rsc.org Beyond nitriles, ferric oleate has also been explored as a catalyst in the aquathermolysis of heavy crude oil, a process that involves cracking and hydrogenation reactions to reduce the oil's viscosity. d-nb.info